molecular formula C18H14ClN5O5 B15010214 (4-chlorophenyl)({[(E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene]amino}oxy)methanone

(4-chlorophenyl)({[(E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene]amino}oxy)methanone

Cat. No.: B15010214
M. Wt: 415.8 g/mol
InChI Key: NJJFNXIXTARTBP-ZVBGSRNCSA-N
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Description

(E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of methoxy, nitro, triazole, and chlorobenzoate groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the triazole derivative, followed by its attachment to a methoxy-substituted benzyl group. The final step involves the formation of the imine linkage with 4-chlorobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The methoxy and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Solvents like ethanol, methanol, and dichloromethane are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzyl derivatives.

Scientific Research Applications

(E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s nitro and triazole groups are key to its reactivity, allowing it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H14ClN5O5

Molecular Weight

415.8 g/mol

IUPAC Name

[(E)-[4-methoxy-3-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methylideneamino] 4-chlorobenzoate

InChI

InChI=1S/C18H14ClN5O5/c1-28-16-7-2-12(8-14(16)10-23-11-20-18(22-23)24(26)27)9-21-29-17(25)13-3-5-15(19)6-4-13/h2-9,11H,10H2,1H3/b21-9+

InChI Key

NJJFNXIXTARTBP-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)Cl)CN3C=NC(=N3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)Cl)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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